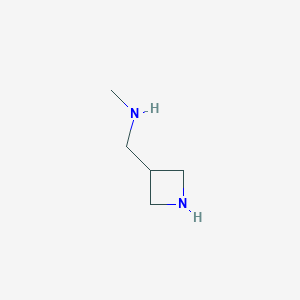

1-(Azetidin-3-yl)-N-methylmethanamine

Descripción general

Descripción

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a variety of natural and synthetic products exhibiting a variety of biological activities . For instance, the azetidine ring is present in the molecular structure of the well-known antihypertensive drug azelnidipine .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones . Another method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .

Molecular Structure Analysis

The molecular structure of azetidines can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative showed the methylene protons from the azetidine moiety appearing as two doublets resonating at δ 4.28 and 4.42 ppm .

Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For instance, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride is a powder at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

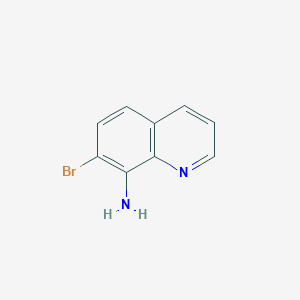

The synthesis of novel azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been explored for their potential antibacterial and antifungal activities. These compounds are synthesized and characterized through techniques like IR, 1H NMR, and Mass spectroscopy, showing promising results in biological evaluations (Rao, Prasad, & Rao, 2013).

Catalytic Asymmetric Synthesis

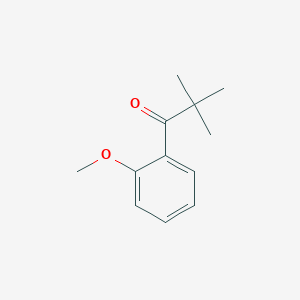

Azetidine derivatives have been utilized in the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, has demonstrated high enantioselectivities in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the azetidine backbone's potential as a chiral unit for inducing catalytic asymmetric reactions (Wang et al., 2008).

Advanced Organic Synthesis

Azetidin-2-one, a beta-lactam skeleton, is recognized for its role in constructing a wide range of organic molecules due to the strain energy and versatility of the beta-lactam ring. This includes the synthesis of aromatic beta-amino acids, peptides, polyamines, and amino sugars, showcasing the "beta-lactam synthon methods" that utilize beta-lactams as intermediates for producing diverse molecular structures without the beta-lactam ring (Deshmukh et al., 2004).

Antileishmanial Agents

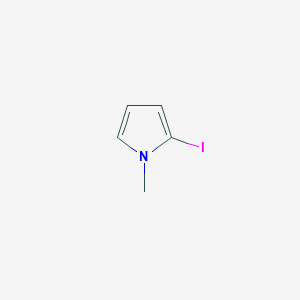

The synthesis of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones has been investigated for their antileishmanial activity against Leishmania major. The transformation from methyleneamines to azetidin-2-ones has shown a marked improvement in anti-parasitic activity, with some compounds performing comparably to clinical antileishmanial drugs (Singh et al., 2012).

Medicinal Chemistry

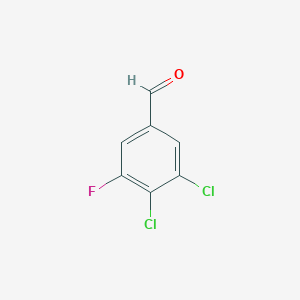

Azetidin-2-ones have been synthesized and evaluated as potential antimicrobial agents. By condensing specific intermediates with aromatic aldehydes and undergoing cycloaddition with chloroacetyl chloride, novel compounds were created and tested for their antimicrobial activity, demonstrating the therapeutic potential of azetidine derivatives (Ansari & Lal, 2009).

Safety And Hazards

Direcciones Futuras

The future directions of research on azetidines could involve further exploration of their synthesis, properties, and potential applications. For instance, the synthesis of new Se-containing β-lactams such as selenapenam, selenacepham and selenazepine as potential antibacterial agents has been reported .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-2-5-3-7-4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZHGFVEMQGCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558415 | |

| Record name | 1-(Azetidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-N-methylmethanamine | |

CAS RN |

91196-81-5 | |

| Record name | 1-(Azetidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

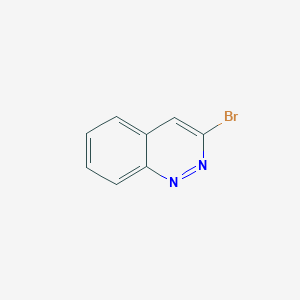

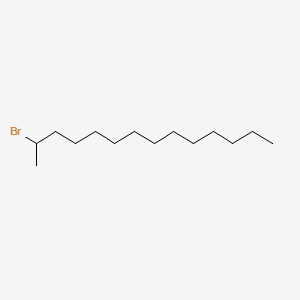

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.